1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioureas.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the thiazole derivative with the pyrazole and pyridine moieties.
Chemical Reactions Analysis
1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide can be compared with other thiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds also exhibit antibacterial and anticancer properties but differ in their specific molecular targets and pathways.
4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamides: These derivatives are known for their cytotoxic and radiosensitizing effects, making them useful in cancer therapy.
Thiazol N-(pyridin-2-yl)pyrimidin-2-amine derivatives: These compounds are potent inhibitors of cyclin-dependent kinases and are being explored as anticancer drug candidates.
Properties
IUPAC Name |
1,5-dimethyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-14(2)17-9-7-10-19-20(17)24-22(29-19)27(13-16-8-5-6-11-23-16)21(28)18-12-15(3)26(4)25-18/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBFSJBMPAEUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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